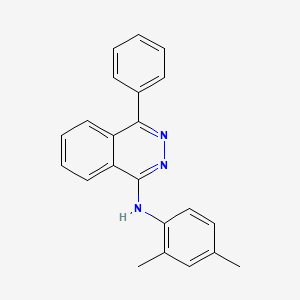![molecular formula C27H30N2O3 B5458206 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5458206.png)
1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, the compound has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone is not fully understood. However, it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in a stimulant effect, which is why 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has been used as a recreational drug.
Biochemical and Physiological Effects
1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. However, these effects can also be accompanied by negative side effects such as anxiety, agitation, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a range of potential therapeutic applications, making it a versatile compound for research. However, 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone also has limitations, including its potential for abuse and the lack of data on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone and its long-term effects on the body.
Synthesemethoden
The synthesis of 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone involves a series of chemical reactions, starting with the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with piperazine to form 4-(3-benzyloxy-4-methoxybenzyl)piperazine. This intermediate product is then reacted with 4-bromoacetophenone to form the final product, 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In psychiatry, 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, 1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-21(30)24-9-11-25(12-10-24)29-16-14-28(15-17-29)19-23-8-13-26(31-2)27(18-23)32-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCVCIOVKDKJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)
![7-acetyl-6-(2-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458141.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)

![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5458192.png)
![6-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5458198.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
![N-ethyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5458214.png)
![3-[4-(2-cyclopentyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-1-propanol dihydrochloride](/img/structure/B5458222.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![2-benzylidene-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458224.png)